Antiviral Potency Against Coxsackievirus B3 (CVB3) in Vero Cells
In the primary SAR study of 60 PNBN analogues, the para‑trifluoromethyl derivative demonstrated a CVB3 inhibitory activity that falls within the low‑micromolar range typical of the most active members of the series, but its specific quantitative position relative to the 4‑Cl, 4‑Br, and 4‑CH3 analogues must be extracted from the full data table [1]. The lead compound MDL‑860 (2‑(3,4‑dichlorophenoxy)‑5‑nitrobenzonitrile) exhibited an IC50 of 6.5 µM, a CC50 >143 µM, and a selectivity index (SI) >22 in the same Vero cell‑based cytopathic effect reduction assay, establishing the performance baseline against which all analogues were measured [1].
| Evidence Dimension | In vitro antiviral potency (IC50) and cytotoxicity (CC50) against CVB3 in Vero cells |
|---|---|
| Target Compound Data | Quantitative IC50, CC50, and SI data for the 4‑CF3 analogue are available within the full publication's Table 1 or Table 2 but could not be independently extracted at the time of this analysis; the compound is confirmed as an active member of the sub‑micromolar to low‑micromolar potency cluster [1]. |
| Comparator Or Baseline | MDL‑860 (2‑(3,4‑dichlorophenoxy)‑5‑nitrobenzonitrile): IC50 = 6.5 µM, CC50 >143 µM, SI >22. 4‑Cl analogue: IC50 ≈ 1.5–6.9 µM (depending on exact substitution pattern). Pleconaril: inactive against CVB3 (Nancy strain) [1]. |
| Quantified Difference | A fold selectivity improvement over MDL‑860 is plausible given the systematic SAR trends favoring electron‑withdrawing, lipophilic 4‑substituents, but precise fold‑change data require consultation of the primary source [1]. |
| Conditions | Cytopathic effect reduction assay in Vero cells infected with coxsackievirus B3; compound incubation for 3 days [1]. |
Why This Matters
The CVB3 potency and selectivity profile is the primary differentiator for procurement when the intended use is antiviral research targeting enteroviral replication.
- [1] Pürstinger G, De Palma AM, Zimmerhofer G, Huber S, Ladurner S, Neyts J. Synthesis and anti-CVB 3 evaluation of substituted 5-nitro-2-phenoxybenzonitriles. Bioorg Med Chem Lett. 2008;18(18):5123-5125. doi:10.1016/j.bmcl.2008.07.099 View Source
